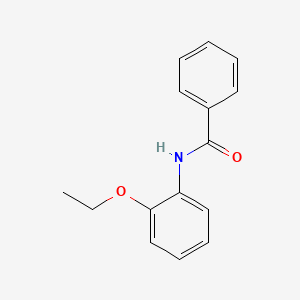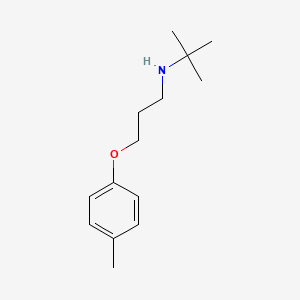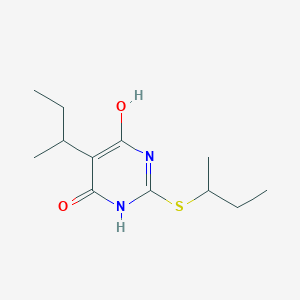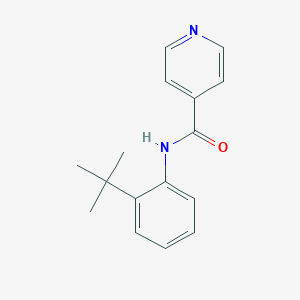![molecular formula C18H22O3 B5169831 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as TMB-4, is a chemical compound that has been of significant interest in scientific research. TMB-4 is a member of the class of compounds known as calixarenes, which are macrocyclic compounds that have been widely used in various fields of chemistry due to their unique properties. TMB-4 has been extensively studied for its potential applications in the fields of pharmaceuticals, materials science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This compound has been shown to be effective against both gram-positive and gram-negative bacteria, suggesting that it may have a broad-spectrum antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal side effects in animal studies, suggesting that it may be a safe and effective treatment option for various bacterial infections. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. However, this compound has some limitations in laboratory experiments, such as its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. One area of interest is the development of more efficient synthesis methods that can produce this compound in higher yields and with greater purity. Another area of interest is the investigation of this compound's potential applications in the treatment of various diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of bacterial infections.
Métodos De Síntesis
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-ethoxy-4-methylphenol, which is then reacted with 2-bromoethyl ether to form this compound. The synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to encapsulate and release a variety of therapeutic agents.
Propiedades
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-10-5-6-11-17(16)20-12-13-21-18-14(2)8-7-9-15(18)3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMTXDAYKYOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)


![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)


